N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-4-methoxy-3-methylbenzene-1-sulfonamide
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Overview
Description
N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-4-methoxy-3-methylbenzene-1-sulfonamide is a synthetic organic compound with potential applications in various fields of chemistry, biology, medicine, and industry. Due to its complex structure, it offers a range of reactivity and functionality which makes it suitable for diverse scientific inquiries and practical uses.
Preparation Methods
Synthetic Routes and Reaction Conditions:
This compound can be synthesized through a multi-step organic synthesis process that generally involves the following key steps:
Preparation of Intermediates: : Synthesis begins with creating intermediates such as 4-methoxy-3-methylbenzenesulfonyl chloride and 4-(dimethylamino)-6-methylpyrimidin-2-amine.
Coupling Reaction: : The intermediates undergo coupling under controlled conditions in the presence of a base and a suitable solvent, leading to the formation of the target compound.
Industrial Production Methods:
For industrial-scale production, the process can be optimized to enhance yield and purity:
Employing flow chemistry techniques to streamline synthesis.
Utilizing robust catalysts to expedite reaction times.
Implementing high-throughput screening for reaction optimization.
Chemical Reactions Analysis
Types of Reactions:
N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-4-methoxy-3-methylbenzene-1-sulfonamide undergoes several types of chemical reactions:
Oxidation: : Formation of sulfonyl compounds.
Reduction: : Conversion to amines and simpler aromatic compounds.
Substitution: : Electrophilic and nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: : Potassium permanganate, dichlorodicyanoquinone (DDQ).
Reduction: : Hydrogen gas with palladium on carbon (Pd/C), lithium aluminium hydride (LAH).
Substitution: : Sodium hydride (NaH), Grignard reagents.
Major Products:
The products formed depend on the specific reaction and conditions but generally include derivatives of the parent sulfonamide compound, which retain the core structural features while gaining additional functional groups.
Scientific Research Applications
Chemistry:
Used as a starting material or intermediate in the synthesis of more complex organic molecules and in studying reaction mechanisms.
Biology:
Medicine:
Investigated for its therapeutic potential due to its structural similarity to bioactive molecules, making it a candidate for drug discovery and development processes.
Industry:
Utilized in creating specialty chemicals for various industrial applications including dyes, pigments, and advanced materials.
Mechanism of Action
The compound's effects are exerted through its interaction with molecular targets such as enzymes and receptors. These interactions often involve binding to active sites or altering protein conformations, leading to the modulation of biological pathways. The exact mechanism depends on the specific context of use, be it in a therapeutic or research setting.
Comparison with Similar Compounds
N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-4-methoxybenzene-1-sulfonamide
4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl-4-methoxybenzene-1-sulfonamide
Uniqueness:
This compound is unique in its combination of pyrimidine, dimethylamino, methoxy, and sulfonamide groups, which confer specific reactivity and functionality not found in its close analogs. The unique structure makes it particularly valuable for specialized applications in research and industry.
Properties
IUPAC Name |
N-[4-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino]phenyl]-4-methoxy-3-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O3S/c1-14-12-18(10-11-19(14)29-5)30(27,28)25-17-8-6-16(7-9-17)23-21-22-15(2)13-20(24-21)26(3)4/h6-13,25H,1-5H3,(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGZAGCLKFRVWSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=CC=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3)OC)C)N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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